
Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate typically involves the bromination and fluorination of benzofuran derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution on the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar bromination and fluorination reactions. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzofuran ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, oxidized or reduced forms of the compound, and other functionalized benzofuran compounds .
Scientific Research Applications
Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
- Ethyl 7-bromo-5-chlorobenzofuran-2-carboxylate
- Ethyl 7-bromo-5-iodobenzofuran-2-carboxylate
- Ethyl 7-bromo-5-methylbenzofuran-2-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities .
Biological Activity
Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate is a halogenated benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties, enhancing its interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a fused bicyclic structure consisting of a benzene ring and a furan ring. The specific substitutions at the 7 and 5 positions are crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.
- Receptor Binding : Its structural characteristics allow it to bind effectively to certain receptors, modulating their activity and influencing cellular responses.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Compound | Target | IC50 (nM) | Effect |
---|---|---|---|
This compound | EED (Embryonic ectoderm development) | TBD | Potential anticancer activity |
Mthis compound | GSK-3β | 0.73 | Inhibitor of glycogen synthase kinase |
Methyl 7-chloro-5-fluorobenzofuran-2-carboxylate | CDK-2 | TBD | Selective inhibitor |
Note : TBD indicates that the value is yet to be determined or reported.
Case Studies
- Anticancer Activity : A study investigating the effects of various benzofuran derivatives, including this compound, found significant inhibition of cancer cell lines. The compound demonstrated potential as a lead compound for further development in cancer therapeutics.
- Anti-inflammatory Properties : Research into the anti-inflammatory effects of halogenated benzofurans revealed that this compound could inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases.
- Comparative Studies : When compared with structurally similar compounds, this compound exhibited superior binding affinity towards certain targets, indicating its potential as a more effective therapeutic agent.
Properties
IUPAC Name |
ethyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUAJFGQTMRKBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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